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CAS Number: 1061354-48-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-101 hydrochloride is a novel, multi-target drug candidate with significant potential for the
treatment of a range of central nervous system (CNS) disorders, including Alzheimer's disease,
anxiety, and depression. This technical guide provides a comprehensive overview of the
preclinical and early clinical data available for AVN-101, focusing on its pharmacological profile,
mechanism of action, and key experimental findings. All quantitative data are presented in
structured tables for clarity, and detailed experimental methodologies are provided based on
established protocols. Furthermore, signaling pathways and experimental workflows are
visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's
characteristics.

Introduction

The complexity of many CNS disorders has spurred the development of multi-target drugs over
highly specific single-target agents. AVN-101 was developed through extensive medicinal
chemistry efforts focused on y-carboline substitutions, resulting in a molecule with a multi-
modal mechanism of action. It demonstrates high affinity for several serotonin (5-HT),
adrenergic, and histamine receptors, suggesting a broad therapeutic potential. Preclinical
studies have highlighted its anxiolytic and anti-depressive activities, and it has been primarily
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investigated for its potential in treating Alzheimer's disease. Phase | clinical trials have
indicated that AVN-101 is well-tolerated in humans.

Physicochemical Properties

AVN-101 hydrochloride is the monohydrochloride salt of 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-
phenylethyl)-1H-pyrido[4,3-b]indole.

Property Value Reference
Molecular Formula C21H24N2 « HCI

Molecular Weight 340.9 g/mol

CAS Number 1061354-48-0

Appearance White powder

Purity >98%

DMF: 10 mg/ml; DMSO: 5

Solubilit
Y mg/ml; Ethanol: 1 mg/ml

Pharmacology and Mechanism of Action

AVN-101 is a potent antagonist at multiple G-protein coupled receptors, with a particularly high
affinity for the 5-HT~ receptor. Its multi-target profile is believed to contribute to its therapeutic
effects in complex CNS disorders.

Receptor Binding Affinity

The binding affinities of AVN-101 for various receptors have been determined through
radioligand binding assays.
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Receptor Target Ki (nM)

Serotonin Receptors

5-HT~ 0.153
5-HT2C 117
5-HT2A 1.56
5-HTe 2.04
5-HT2B 10.6
5-HTsA 20.8
5-HT:1A >30

Adrenergic Receptors

02A 0.41
0:zB 1.77
0:2C 3.55

Histamine Receptors

Hi 0.58
H2 89
Hs Inactive

Data compiled from multiple sources.

Signaling Pathways

AVN-101's primary mechanism of action involves the antagonism of 5-HTz and 5-HTe
receptors, both of which are coupled to the stimulation of adenylyl cyclase and subsequent
increase in intracellular cAMP. By blocking these receptors, AVN-101 can modulate
downstream signaling cascades. Its activity at 5-HT2A, 5-HT2C, adrenergic az, and histamine
Ha receptors further contributes to its complex pharmacological profile. The antagonism of Hi1
receptors, for example, is linked to the modulation of intracellular Ca2* mobilization.
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AVN-101's primary signaling pathway antagonism.

Preclinical and Clinical Overview

In Vitro ADME Profile
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Parameter Result

Plasma Stability (30 min @ RT)

Murine 16% remaining
Monkey 45% remaining
Human 68% remaining
Human Plasma Protein Binding ~40.8%
Caco-2 Permeability High

Data compiled from multiple sources.

Pharmacokinetics

Pharmacokinetic studies in animals have demonstrated good oral bioavailability and excellent
brain-blood barrier permeability for AVN-101. In rats, the bioavailability was 26.3% via
intraperitoneal administration and 8.5% orally. A key finding was the rapid and substantial
accumulation of AVN-101 in the brain relative to plasma concentrations.

A Phase | clinical study in humans showed that AVN-101 is well-tolerated at oral doses up to 20
mg daily. The compound exhibited an excellent exposure and a half-life of over 14 hours.
Importantly, no significant adverse effects on plasma and urine biochemistry or QT interval
prolongation were observed.

In Vivo Efficacy in Animal Models

AVN-101 has demonstrated efficacy in various animal models of CNS disorders.
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Animal Model Test Effect of AVN-101
) ) Increased time spent in open
Anxiety Elevated Plus Maze (Mice)
arms (at 0.2, 1, and 5 mg/kg)
) ) ) Reduced immobility (at 0.05
Depression Forced Swim Test (Mice)

mg/kg, i.p., daily for 4 days)

Scopolamine-induced Amnesia  Prevented amnesia (at 0.05

Cognitive Impairment ] ) ) )
(Passive Avoidance Test, Mice) mg/kg, i.p.)

Data compiled from multiple sources.

Experimental Protocols

The following are representative protocols for the key experiments conducted to characterize
AVN-101. These are based on standard methodologies and include specific details where

available from the literature.

Radioligand Binding Assay (General Protocol)

This protocol is a standard procedure for determining the binding affinity of a compound to a

specific receptor.

Radioligand Binding Assay Workflow

mbranes with a fixed Separate bound from free radioligand o[ Quaniy radioactivity of the bound Analyze data using non-linear regression
radioligand (e.g., [PH]LSD)
ncentrations of AVN-101. via rapid filtration (e.g., through a glass fiber filter). ligand using liquid scintillation counting. to determine ICso and calculate Ki values.

Prepare receptor membranes Incuby
from celllines (e.g., CHO-K1, HEK293) c
expressing the target receptor. and varyi

Click to download full resolution via product page

Workflow for radioligand binding assays.

Materials:

» Receptor membrane preparations (from cells expressing the target receptor)
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Radioligand specific for the target receptor (e.g., [BH]LSD for 5-HTse/7, [*H]ketanserin for 5-
HT2A, [3H]pyrilamine for H1)

AVN-101 hydrochloride

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, with appropriate ions like MgClz or CaClz)
Glass fiber filters

Scintillation fluid

96-well plates

Filter harvester and scintillation counter

Procedure:

Thaw receptor membrane preparations and resuspend in assay buffer.

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand,
and varying concentrations of AVN-101.

To determine non-specific binding, a high concentration of a known non-labeled ligand for
the target receptor is added to a set of wells.

Incubate the plates at a specific temperature (e.g., 27°C or 37°C) for a sufficient time to
reach equilibrium (e.g., 60-120 minutes).

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold buffer to remove unbound radioligand.

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the 1Cso value of AVN-101 by plotting the percentage of specific binding against
the log concentration of AVN-101 and fitting the data to a sigmoidal dose-response curve.
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e Calculate the Ki value using the Cheng-Prusoff equation.

Caco-2 Permeability Assay (General Protocol)

This assay assesses the potential for intestinal absorption of a drug candidate.
Materials:

Caco-2 cells

Transwell inserts (e.g., 24-well format)

Cell culture medium (e.g., DMEM with supplements)

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

AVN-101 hydrochloride

Analytical equipment (e.g., LC-MS/MS)
Procedure:

e Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for
differentiation and formation of a confluent monolayer.

« Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
e Wash the cell monolayers with transport buffer.

o To measure apical-to-basolateral (A-B) permeability, add AVN-101 to the apical compartment
and fresh buffer to the basolateral compartment.

o To measure basolateral-to-apical (B-A) permeability, add AVN-101 to the basolateral
compartment and fresh buffer to the apical compartment.

 Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

e At the end of the incubation, collect samples from both the donor and receiver
compartments.
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e Analyze the concentration of AVN-101 in the samples using a validated analytical method
(e.g., LC-MS/MS).

o Calculate the apparent permeability coefficient (Papp) for both directions.

o The efflux ratio (Papp B-A/ Papp A-B) can be calculated to assess the potential for active
efflux.

Elevated Plus-Maze (EPM) Test for Anxiety (General
Protocol)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Elevated Plus-Maze Workflow
Acclimate mice (e.g., male BALB/c)
to the testing room.

'

Administer AVN-101 or vehicle
(e.g., intraperitoneally) at a
specified time before the test.

'

Place the mouse in the center of the
elevated plus-maze, facing a closed arm.

l

Record the mouse's behavior for a
set duration (e.g., 5 minutes)
using a video tracking system.

l

Analyze the recording to determine time
spent in and entries into the open and closed arms.

Click to download full resolution via product page
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Workflow for the Elevated Plus-Maze test.

Apparatus:

e Aplus-shaped maze elevated above the floor, with two open arms and two closed arms.
Procedure:

e Habituate the mice to the testing room for at least 30 minutes before the experiment.

o Administer AVN-101 or vehicle at the desired dose and route (e.g., intraperitoneally) at a
predetermined time before testing.

» Place a mouse individually in the center of the maze, facing one of the closed arms.
« Allow the mouse to explore the maze freely for a fixed period (e.g., 5 minutes).

» Record the session using a video camera and tracking software.

o After each trial, clean the maze to remove any olfactory cues.

e Analyze the video recordings to quantify parameters such as the time spent in the open
arms, the number of entries into the open arms, and the total distance traveled. An increase
in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Depression (General
Protocol)

The FST is a common behavioral test used to screen for antidepressant-like activity.
Apparatus:

o Atransparent cylindrical container filled with water.

Procedure:

o Administer AVN-101 or vehicle according to the study design (e.g., once daily for several
days).
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e Place the mouse in a cylinder filled with water (e.g., 23-25°C) from which it cannot escape.
e The test duration is typically 6 minutes.
e Record the entire session on video.

e The key behavior measured is immobility, which is defined as the cessation of struggling and
remaining floating in the water, making only small movements necessary to keep the head
above water.

o Typically, the last 4 minutes of the 6-minute session are scored for immobility time. A
decrease in immobility time suggests an antidepressant-like effect.

Conclusion

AVN-101 hydrochloride is a promising multi-target drug candidate for the treatment of CNS
disorders. Its potent antagonism at multiple serotonin, adrenergic, and histamine receptors
provides a strong rationale for its efficacy in complex neurological and psychiatric conditions.
Preclinical data have consistently demonstrated its anxiolytic, antidepressant, and cognitive-
enhancing properties in relevant animal models. Furthermore, Phase | clinical data have
established a favorable safety and pharmacokinetic profile in humans. The comprehensive data
presented in this technical guide underscore the potential of AVN-101 and support its further
development for indications such as Alzheimer's disease, generalized anxiety disorder, and
depression. Continued research and clinical evaluation are warranted to fully elucidate the
therapeutic utility of this novel compound.

« To cite this document: BenchChem. [AVN-101 Hydrochloride: A Technical Whitepaper for
CNS Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605702#avn-101-hydrochloride-cas-number-
1061354-48-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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